molecular formula C9H9N5O2 B5600567 3-(5-methyl-2-furyl)-N-1H-tetrazol-5-ylacrylamide

3-(5-methyl-2-furyl)-N-1H-tetrazol-5-ylacrylamide

Cat. No. B5600567
M. Wt: 219.20 g/mol
InChI Key: LYWIZGSMQODGRB-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of related tetrazole compounds involves specific reactions that aim to combine different functional groups to achieve the desired molecular structure. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates a procedure that could be analogous to synthesizing compounds like 3-(5-methyl-2-furyl)-N-1H-tetrazol-5-ylacrylamide, highlighting the use of X-ray crystallography to determine the structure (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as various tetrazole derivatives, has been explored using X-ray crystallography, revealing intricate details about their crystalline forms and molecular orientations (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Research on similar furyl-tetrazolyl compounds has shown a range of electrophilic substitution reactions, including acylation, bromination, nitration, and sulfonation, which are crucial for modifying the compound's chemical properties for specific applications (Vlasova et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure. Studies on similar compounds, using methods like X-ray crystallography, provide insights into these properties, which are essential for understanding the compound's behavior in different environments (Al-Hourani et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, have been explored in compounds with similar structures. Electrophilic substitution reactions and interactions with nucleophiles are particularly of interest, as they reveal the compound's potential functionalities and applications (Vlasova et al., 2010).

Scientific Research Applications

Chemical Reactivity and Synthesis Methods

Research on compounds related to "3-(5-methyl-2-furyl)-N-1H-tetrazol-5-ylacrylamide" highlights their chemical reactivity and synthesis processes. For instance, studies have explored the metallation reactions of furan-containing imidazoles, revealing the conditions under which lithium derivatives of these compounds can be selectively produced (Stoyanov, El’chaninov, & Pozharskii, 1992). Additionally, palladium-catalyzed cyclization-methoxycarbonylation has been used to synthesize compounds with furan moieties, showcasing the versatility of furan derivatives in organic synthesis (Kato, Nishimura, Yamamoto, & Akita, 2002).

Applications in Organic Chemistry

The exploration of furan derivatives has led to the development of novel organic synthesis methodologies. For example, the synthesis of furan derivatives from keto acetylenic esters has been studied, indicating the potential of furan compounds in creating diverse organic molecules (Saikachi & Kitagawa, 1971). Such research underscores the importance of furan derivatives in medicinal chemistry and the synthesis of complex organic structures.

Structural and Functional Analysis

Research has also focused on determining the absolute structures of compounds containing furan rings, which is crucial for understanding their chemical behavior and potential applications (Sasaki, Kato, & Akita, 2004). This work is fundamental for the design of new compounds with desired properties.

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-(2H-tetrazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-6-2-3-7(16-6)4-5-8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWIZGSMQODGRB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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